![molecular formula C11H11NO3 B12857657 4-(4-Methoxyphenyl)-2-methyloxazol-5(4H)-one](/img/structure/B12857657.png)
4-(4-Methoxyphenyl)-2-methyloxazol-5(4H)-one
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Overview
Description
4-(4-Methoxyphenyl)-2-methyloxazol-5(4H)-one is an organic compound with a unique structure that includes an oxazole ring substituted with a methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Classical Synthesis: One common method to synthesize 4-(4-Methoxyphenyl)-2-methyloxazol-5(4H)-one involves the cyclization of appropriate precursors. For instance, starting from 4-methoxybenzaldehyde and 2-amino-2-methylpropan-1-ol, the reaction proceeds through a cyclization step under acidic conditions to form the oxazole ring.
Alternative Methods: Another approach involves the use of 4-methoxyphenylacetic acid and 2-amino-2-methylpropan-1-ol, followed by cyclization under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amine derivatives.
Common Reagents and Conditions
- **Oxidation
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H11NO3/c1-7-12-10(11(13)15-7)8-3-5-9(14-2)6-4-8/h3-6,10H,1-2H3 |
InChI Key |
VQCVFDFGPLCNBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C(=O)O1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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